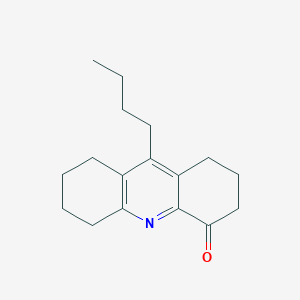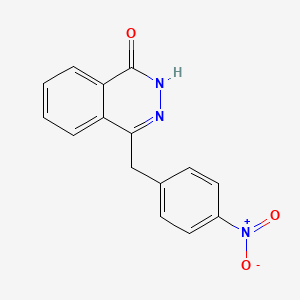
4-(4-nitrobenzyl)phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-nitrobenzyl)phthalazin-1(2H)-one is an organic compound that belongs to the class of phthalazines It is characterized by the presence of a nitrobenzyl group attached to the phthalazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrobenzyl)phthalazin-1(2H)-one typically involves the following steps:
Nitration of Benzyl Group: The benzyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of Phthalazinone Core: The nitrated benzyl compound is then reacted with phthalic anhydride in the presence of a suitable catalyst, such as polyphosphoric acid, to form the phthalazinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrobenzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-(4-aminobenzyl)phthalazin-1(2H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
4-(4-nitrobenzyl)phthalazin-1(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-(4-nitrobenzyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation.
Modulation of Signaling Pathways: It can modulate signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
4-(4-nitrobenzyl)phthalazin-1(2H)-one can be compared with other similar compounds such as:
4-(4-aminobenzyl)phthalazin-1(2H)-one: The reduced form with an amino group instead of a nitro group.
4-(4-chlorobenzyl)phthalazin-1(2H)-one: A derivative with a chloro group instead of a nitro group.
4-(4-methylbenzyl)phthalazin-1(2H)-one: A derivative with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
62970-28-9 |
|---|---|
Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H11N3O3/c19-15-13-4-2-1-3-12(13)14(16-17-15)9-10-5-7-11(8-6-10)18(20)21/h1-8H,9H2,(H,17,19) |
InChI Key |
MLAADDJNVMHSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


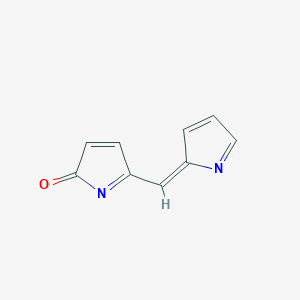
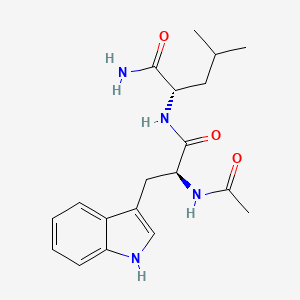



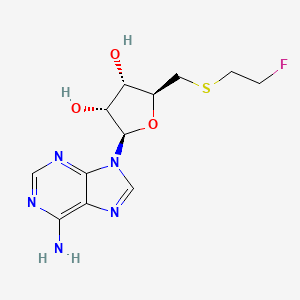
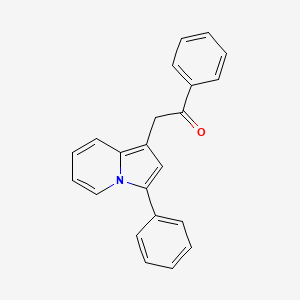
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
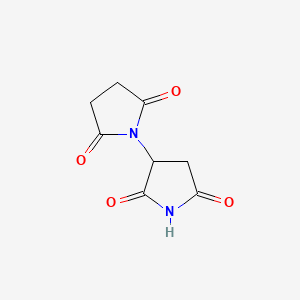
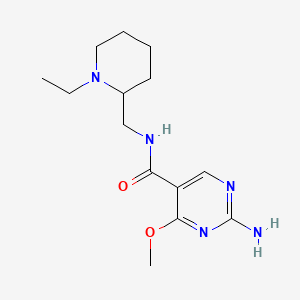
![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)

